N-(4-bromo-2-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide
Overview
Description
N-(4-bromo-2-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution Reactions:
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the furan-2-carboxylic acid with the appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide: can be compared with other furan carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromo and dichloro substituents may confer unique properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2NO2/c1-10-9-11(19)5-6-14(10)22-18(23)16-8-7-15(24-16)12-3-2-4-13(20)17(12)21/h2-9H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKAVVHNJONYOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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